6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Overview
Description
6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H13NO2 It is a derivative of tetrahydronaphthalene, featuring an amino group at the 6th position and a carboxylic acid group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be achieved through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, starting from 6-nitro-1,2,3,4-tetrahydronaphthalene, reduction can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine. The subsequent hydrolysis of the amine with a strong acid, such as hydrochloric acid, results in the formation of the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale catalytic hydrogenation processes. Nickel or palladium catalysts are commonly employed for the hydrogenation of naphthalene derivatives. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion and high yield.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of dyes and pigments, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A hydrocarbon with a similar structure but lacking the amino and carboxylic acid groups.
6-Acetyl-1,2,3,4-tetrahydronaphthalene: A derivative with an acetyl group instead of an amino group.
5-Amino-1,2,3,4-tetrahydronaphthalene: A positional isomer with the amino group at the 5th position.
Uniqueness
6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the tetrahydronaphthalene scaffold. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
6-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h4-6,10H,1-3,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCHHIVQVWKFIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600973 | |
Record name | 6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103796-57-2 | |
Record name | 6-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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